3-amino-N-(2,5-dimethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(2,5-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-27-13-3-6-17(28-2)16(11-13)24-20(26)19-18(22)14-4-5-15(25-21(14)29-19)12-7-9-23-10-8-12/h3-11H,22H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMMKYKSLRJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diones with Cyanothioacetamide
Patented methodologies describe the use of 1,3-diketones (II) reacting with cyanothioacetamide (III) in ethanol under basic conditions (triethylamine) to form 2-mercaptonicotinonitrile intermediates (IV) . Subsequent intramolecular cyclization via thioglycolate derivatives generates the thienopyridine core. For example:
$$
\text{(II)} + \text{(III)} \xrightarrow[\text{EtOH, Et}_3\text{N}]{\text{reflux}} \text{(IV)} \xrightarrow[\Delta]{\text{cyclization}} \text{thieno[2,3-b]pyridine core}
$$
This method offers moderate yields (40–60%) but requires precise temperature control to avoid byproducts.
Palladium-Catalyzed Cross-Coupling and Annulation
A more recent approach employs Suzuki-Miyaura cross-coupling to install substituents prior to cyclization. For instance, 2,6-dichloronicotinonitrile (8) reacts with boronic acids (e.g., pyridin-4-ylboronic acid) under Pd(PPh₃)₄ catalysis to yield monosubstituted intermediates (9a–c) . Subsequent nucleophilic aromatic substitution (SNAr) with ethyl thioglycolate and triethylamine forms ethyl-2-(3-cyanopyridin-2-ylthio)acetate, which undergoes intramolecular cyclization to ethyl-3-aminothieno[2,3-b]pyridine-2-carboxylates (10a–d) . Hydrolysis and amidation then yield the target carboxamide.
Functionalization of the Thienopyridine Core
Introduction of the 3-Amino Group
The amino group at position 3 is typically introduced via nitration-reduction sequences or direct amination . Patent US4127580A describes the use of ammonium acetate in acetic acid under reflux to install amino groups on analogous thienopyridine systems. Alternatively, the ACS MedChemLett route employs in situ generation of amines during cyclization, eliminating the need for separate functionalization steps.
Installation of the 6-(Pyridin-4-yl) Substituent
The pyridin-4-yl group at position 6 is introduced via Suzuki-Miyaura cross-coupling . For example, 2,6-dichloronicotinonitrile (8) reacts with pyridin-4-ylboronic acid in dioxane/Pd(PPh₃)₄ to afford 6-(pyridin-4-yl)-2-chloronicotinonitrile (9c) . This method achieves >70% yield with high regioselectivity.
Formation of the 2-Carboxamide Moiety
The 2-carboxamide group is installed through amide coupling of the corresponding carboxylic acid with 2,5-dimethoxyaniline. Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in DMF, the reaction proceeds at room temperature to afford the final product in 65–85% yield.
Optimized Synthetic Routes
Route A: Sequential Cross-Coupling and Cyclization
- Suzuki-Miyaura Coupling : React 2,6-dichloronicotinonitrile with pyridin-4-ylboronic acid to yield 6-(pyridin-4-yl)-2-chloronicotinonitrile.
- SNAr with Ethyl Thioglycolate : Substitute chloride with ethyl thioglycolate under basic conditions.
- Cyclization : Heat in ethanol to form the thienopyridine core.
- Hydrolysis and Amidation : Convert ester to carboxylic acid, then couple with 2,5-dimethoxyaniline.
Yield : 52% overall.
Route B: One-Pot Cyclocondensation and Functionalization
- Cyclocondensation : React 4-(pyridin-4-yl)-1,3-dione with cyanothioacetamide to form the core.
- Amination : Treat with ammonium acetate in acetic acid.
- Carboxamide Formation : Direct coupling with 2,5-dimethoxyphenylamine using EDC/HOBt.
Yield : 38% overall.
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 52% | 38% |
| Purification Complexity | Moderate | High |
| Scalability | Excellent | Limited |
| Byproduct Formation | <10% | 15–20% |
| Key Advantage | Regioselectivity | Fewer Steps |
Route A is superior for large-scale synthesis due to higher yields and reproducibility, while Route B remains useful for exploratory studies.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,5-dimethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, potassium carbonate
Solvents: Dimethylformamide (DMF), ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-amino-N-(2,5-dimethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
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Medicine: : The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
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Industry: : It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,5-dimethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different substituents.
Pyridin-4-yl Derivatives: Compounds with pyridin-4-yl groups attached to different cores.
2,5-Dimethoxyphenyl Derivatives: Compounds with 2,5-dimethoxyphenyl groups attached to various cores.
Uniqueness
3-amino-N-(2,5-dimethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-amino-N-(2,5-dimethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer activity , particularly against breast cancer cell lines. The following sections detail its mechanisms of action and specific findings from various studies.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. This leads to cell cycle arrest and ultimately cell death.
- Metabolic Profiling : Studies have indicated that treatment with this compound alters metabolic pathways in cancer cells. For instance, it shifts lipid metabolism towards glucose metabolism, impacting cancer stem cell (CSC) populations within tumors .
- Inhibition of Cancer Stem Cells : The compound significantly reduces the proportion of CSCs in treated cell lines, which are often resistant to conventional therapies. This suggests a potential role in overcoming therapy resistance in cancers .
Study 1: Anticancer Efficacy
A study published in 2022 investigated the effects of this compound on the MDA-MB-231 breast cancer cell line. Key findings include:
- Cytotoxicity : At a concentration of 0.05 µM, cytotoxic effects were observed after 24 hours, with increased toxicity at higher concentrations over extended exposure times.
- Metabolomic Changes : The treatment resulted in significant alterations in glycolysis and gluconeogenesis pathways, indicating a shift in energy metabolism within the cancer cells .
Study 2: Impact on Cancer Stem Cells
Another research effort focused on the impact of this compound on CSCs:
- Reduction in CSC Fraction : The compound was effective in decreasing the CSC fraction within MDA-MB-231 cells.
- Metabolic Changes : Metabolomic analysis revealed that treatment led to a decrease in specific glycosphingolipids associated with CSC maintenance .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-amino-N-(2,5-dimethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide?
- The synthesis typically involves multistep reactions, starting with the assembly of the thieno[2,3-b]pyridine core via cyclization of substituted pyridine precursors. For example, thiophene and pyridine derivatives are coupled under controlled conditions (e.g., refluxing ethanol with sodium ethoxide) to form the fused heterocyclic system . Substituents like the 2,5-dimethoxyphenyl and pyridin-4-yl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:
- Cyclization : Thorpe-Ziegler cyclization under basic conditions to form the thienopyridine scaffold .
- Functionalization : Sequential amidation and aromatic substitution to install the carboxamide and aryl groups .
- Critical parameters : Temperature control (±2°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios of reagents (e.g., 1.2:1 for amine coupling) to minimize side products .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and assess purity. For example, the 3-amino group typically shows a broad singlet at δ 6.5–7.0 ppm, while aromatic protons in the dimethoxyphenyl group resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 475.1234) and detects isotopic patterns for halogenated analogs .
- X-ray Crystallography : Used to resolve ambiguous structural features, such as the spatial arrangement of the pyridin-4-yl group relative to the thieno[2,3-b]pyridine plane .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Case Study : Conflicting ¹³C NMR signals for the carboxamide carbonyl (reported at δ 165–170 ppm vs. δ 160–165 ppm) may arise from solvent polarity or hydrogen bonding. To address this:
- Perform variable-temperature NMR to assess dynamic effects.
- Compare data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
- Validation : Cross-reference with X-ray structures (e.g., C=O bond lengths of 1.22–1.24 Å confirm electronic environments) .
Q. What methodologies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?
- Substituent Screening : Systematic variation of substituents (e.g., replacing 2,5-dimethoxyphenyl with 4-fluorophenyl) to assess effects on target binding. For example:
- Dimethoxy groups : Enhance solubility but may reduce affinity for hydrophobic binding pockets .
- Pyridin-4-yl vs. thienyl : Pyridin-4-yl improves π-π stacking with aromatic residues in kinase targets .
- Assay Design : Use enzyme inhibition assays (IC₅₀) and cellular viability tests (MTT assay) to quantify activity. For instance, derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show 10-fold higher potency in kinase inhibition .
Q. How can reaction yields be improved during scale-up synthesis?
- Catalyst Optimization : Transition from homogeneous catalysts (e.g., Pd(PPh₃)₄) to heterogeneous systems (e.g., Pd/C) to facilitate recycling and reduce costs .
- Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., imine formation during cyclization) .
- Case Data : A 15% yield increase was achieved by replacing ethanol with DMF as the solvent in the amidation step, likely due to improved solubility of the carboxamide precursor .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term stability studies?
- Accelerated Stability Testing : Store samples under ICH guidelines (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Common issues include:
- Hydrolysis : The carboxamide bond is prone to cleavage in aqueous buffers (pH < 3 or > 8). Stabilization with lyophilization or cryopreservation at -80°C is recommended .
- Degradant Identification : Major degradants include the free carboxylic acid (from amide hydrolysis) and demethylated aryl ethers (via oxidative pathways) .
Q. How can computational modeling guide the design of novel analogs?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase). The pyridin-4-yl group shows favorable interactions with hinge region residues (e.g., Met793) .
- QSAR Models : Develop 2D/3D-QSAR using descriptors like LogP, polar surface area, and H-bond donors. For this compound, a LogP < 3.5 correlates with improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
